4-Chloro-3-cyclopropoxybenzoic acid

Description

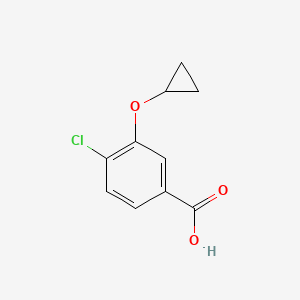

4-Chloro-3-cyclopropoxybenzoic acid is a substituted benzoic acid derivative featuring a chlorine atom at the 4-position and a cyclopropoxy group (a three-membered cyclic ether) at the 3-position of the aromatic ring. These compounds are typically used as intermediates in pharmaceutical synthesis, agrochemicals, and fine chemicals due to their reactive carboxylic acid group and halogen/alkoxy substituents, which modulate electronic and steric effects .

Properties

Molecular Formula |

C10H9ClO3 |

|---|---|

Molecular Weight |

212.63 g/mol |

IUPAC Name |

4-chloro-3-cyclopropyloxybenzoic acid |

InChI |

InChI=1S/C10H9ClO3/c11-8-4-1-6(10(12)13)5-9(8)14-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13) |

InChI Key |

UMVVFMOVHLEUDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C=CC(=C2)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-cyclopropoxybenzoic acid typically involves the following steps:

Starting Material: The synthesis begins with 4-chlorobenzoic acid.

Cyclopropylation: The 3-position of the benzoic acid is substituted with a cyclopropoxy group. This can be achieved through a nucleophilic substitution reaction using cyclopropyl alcohol and a suitable base such as potassium carbonate in an aprotic solvent like acetonitrile.

Purification: The product is purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-cyclopropoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or hydrocarbon derivatives.

Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

4-Chloro-3-cyclopropoxybenzoic acid has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies to understand the interactions of chlorinated aromatic compounds with biological systems.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-3-cyclopropoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Molecular Properties

The position of substituents on the benzoic acid scaffold significantly influences molecular properties. For example:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions |

|---|---|---|---|---|

| 4-Chloro-3-propoxybenzoic acid | 65136-52-9 | C₁₀H₁₁ClO₃ | 214.65 | Cl (4), propoxy (3) |

| 3-Chloro-4-propoxybenzoic acid | 76327-32-7 | C₁₀H₁₁ClO₃ | 214.65 | Cl (3), propoxy (4) |

| 4-Bromo-3-chlorobenzoic acid | 25118-59-6 | C₇H₄BrClO₂ | 235.47 | Br (4), Cl (3) |

| 4-Chlorobenzoic acid | 74-11-3 | C₇H₅ClO₂ | 156.57 | Cl (4) |

- Positional Isomerism : The propoxy group’s placement (3 vs. 4) alters steric and electronic effects. For instance, 4-chloro-3-propoxybenzoic acid may exhibit different solubility or reactivity compared to its 3-chloro-4-propoxy isomer due to proximity of substituents to the carboxylic acid group .

Physicochemical Properties

- Solubility : 4-Chlorobenzoic acid (CAS 74-11-3) dissolves completely in 0.5 N sodium hydroxide, forming a clear solution . Propoxy-substituted analogs (e.g., 4-chloro-3-propoxybenzoic acid) likely exhibit lower aqueous solubility due to the hydrophobic propoxy chain but improved organic solvent compatibility .

- Crystallinity : Substituted benzoic acids often form stable crystalline structures. Methyl 4-(3-chloropropoxy)-3-methoxy-benzoate (a related ester) crystallizes with intermolecular C–H⋯O interactions, suggesting similar packing behavior in carboxylic acid derivatives .

Metabolic and Biodegradation Pathways

- Microbial Degradation : Pseudomonas sp. WR912 metabolizes chlorobenzoates via the ortho-cleavage pathway. The doubling time varies with substituent position:

- 3-Chlorobenzoate: 2.6 hours

- 4-Chlorobenzoate: 3.3 hours

This suggests that substituent position affects enzymatic efficiency, with meta-substituted chlorines posing greater metabolic challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.